molecular formula C7H18N4 B13093891 N1-(Piperazin-2-YL)propane-1,3-diamine CAS No. 14566-75-7

N1-(Piperazin-2-YL)propane-1,3-diamine

Cat. No.: B13093891
CAS No.: 14566-75-7
M. Wt: 158.25 g/mol
InChI Key: YRWMFBNNGBGYPE-UHFFFAOYSA-N
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Description

N1-(Piperazin-2-YL)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone linked to a piperazine ring.

Properties

CAS No.

14566-75-7

Molecular Formula

C7H18N4

Molecular Weight

158.25 g/mol

IUPAC Name

N'-piperazin-2-ylpropane-1,3-diamine

InChI

InChI=1S/C7H18N4/c8-2-1-3-10-7-6-9-4-5-11-7/h7,9-11H,1-6,8H2

InChI Key

YRWMFBNNGBGYPE-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)NCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Piperazin-2-YL)propane-1,3-diamine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the preparation of starting materials, cyclization reactions, and purification processes to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(Piperazin-2-YL)propane-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

N1-(Piperazin-2-YL)propane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is explored for its potential therapeutic uses.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(Piperazin-2-YL)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand that binds to metal ions, forming complexes that exhibit catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The propane-1,3-diamine moiety serves as a versatile scaffold for diverse functionalization. Key structural variations among analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
N1-(Piperazin-2-YL)propane-1,3-diamine Piperazine ring at N1 ~263–265* Hypothesized to enhance binding to receptors/enzymes due to piperazine’s basicity
N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine 6-Methoxypyrimidine at N1 255.14 Pharmaceutical and agrochemical R&D high purity (≥95%)
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine 4-Nitro-2-(trifluoromethyl)phenyl at N1 263.22 Intermediate in synthesis of bioactive molecules
N1-(7-Chloroquinolin-4-yl)-N3-(pyrimidinyl)propane-1,3-diamine 7-Chloroquinoline at N1, pyrimidine at N3 ~350–400* Antimalarial activity; resistance mitigation strategies
N1-(Biphenyl-4-yloxyethyl)propane-1,3-diamine Biphenyloxyethyl chain at N1 ~300–320* RVFV (Rift Valley Fever Virus) inhibition; structural optimization studies

*Estimated based on analogous structures.

Pharmacological and Functional Comparisons

  • Antiviral Activity : The biphenyloxyethyl derivative () demonstrated potent RVFV inhibition, attributed to its lipophilic biphenyl group enhancing membrane permeability . In contrast, piperazine-containing analogs (e.g., this compound) may target viral entry or replication via interactions with host-cell receptors .
  • Antimalarial Activity: Hybrids like N1-(7-chloroquinolin-4-yl)-N3-(pyrimidinyl)propane-1,3-diamine () combine 4-aminoquinoline’s heme-binding properties with pyrimidine’s enzyme inhibition, addressing drug resistance .
  • Agrochemical Potential: The methoxypyrimidine derivative () is optimized for agrochemical use, with its electron-rich pyrimidine core enabling interactions with plant enzymes or pests .

Physicochemical Properties

  • Solubility and Bioavailability : Piperazine derivatives (e.g., ) exhibit improved water solubility due to the basic piperazine nitrogen, enhancing oral bioavailability compared to purely aromatic analogs (e.g., ) .
  • Stability : Nitro- and trifluoromethyl-substituted derivatives () show enhanced metabolic stability, critical for prolonged drug action .

Biological Activity

N1-(Piperazin-2-YL)propane-1,3-diamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound consists of a piperazine moiety linked to a propane-1,3-diamine backbone. The synthesis typically involves cyclization reactions of 1,2-diamine derivatives with sulfonium salts or other methods that yield high purity and yield. Notably, the compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. For instance, research indicates that piperazine compounds can inhibit bacterial growth through mechanisms such as DNA gyrase inhibition. A related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated significant antimicrobial activity against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) by disrupting cellular structures and inhibiting critical enzymes .

Anticancer Activity

The compound's potential anticancer properties are also under investigation. Piperazine derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival. For example, studies have indicated that similar piperazine compounds can activate caspase pathways leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : Compounds like PNT inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and survival.
  • Cell Membrane Disruption : The uptake of these compounds into microbial cells can cause significant alterations in cell morphology and integrity.

Case Studies

Several studies have explored the biological effects of piperazine derivatives:

  • Antimicrobial Activity Study : A study demonstrated that PNT could penetrate microbial cells effectively within 30 minutes and caused significant morphological changes observed via transmission electron microscopy (TEM). The study reported IC50 values indicating potent inhibition against bacterial DNA gyrase comparable to established antibiotics like norfloxacin .
  • Cytotoxicity Assays : Research involving various cancer cell lines showed that piperazine derivatives induced cytotoxic effects through apoptosis. The activation of caspases was a key finding in establishing the mechanism by which these compounds exert their anticancer effects .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePotentialDNA gyrase inhibition
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneHighModerateCell membrane disruption & DNA gyrase inhibition
N1-(2-(Piperazin-1-yl)ethyl)ethane-1,2-diamineLowLowUnknown

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